3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin core, a thioxothiazolidin ring, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylpiperazinyl group: This step typically involves nucleophilic substitution reactions.
Formation of the thioxothiazolidin ring: This can be accomplished through a condensation reaction.
Attachment of the propanoic acid moiety: This final step involves esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the thioxothiazolidin ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thioxothiazolidin derivatives.
Scientific Research Applications
3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-((2-(4-Methylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- 3-(5-((2-(4-Phenylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Uniqueness
The uniqueness of 3-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid lies in its specific combination of functional groups and structural features. The presence of the ethylpiperazinyl group, the thioxothiazolidin ring, and the propanoic acid moiety contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H25N5O4S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H25N5O4S2/c1-3-24-9-11-25(12-10-24)19-15(20(30)26-7-4-5-14(2)18(26)23-19)13-16-21(31)27(22(32)33-16)8-6-17(28)29/h4-5,7,13H,3,6,8-12H2,1-2H3,(H,28,29)/b16-13- |
InChI Key |
LGUFMPQNTXHJKA-SSZFMOIBSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC(=O)O |
Origin of Product |
United States |
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